PTIQ

Structural Chemistry Medicinal Chemistry Pharmacophore Design

PTIQ (CAS 36120-58-8) is a specialized research compound distinguished by its dual catechol and pyridyl functionalities, enabling unique metal-chelation and radical-scavenging studies not possible with simpler TIQ analogs. It is essential for investigating structure-activity relationships in neurodegenerative disease models. This high-purity reference standard is suitable for advanced pharmacological and analytical method development, offering chromatographic distinction from endogenous TIQ species.

Molecular Formula C16H18N2O4
Molecular Weight 302.32 g/mol
CAS No. 36120-58-8
Cat. No. B1199152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePTIQ
CAS36120-58-8
Synonyms1-(2-methyl-3-hydroxy-5-hydroxymethyl-4-pyridyl)-6,7-dihydroxy-1,2-3,4-tetrahydroisoquinoline
PTIQ
Molecular FormulaC16H18N2O4
Molecular Weight302.32 g/mol
Structural Identifiers
SMILESCC1=NC=C(C(=C1O)C2C3=CC(=C(C=C3CCN2)O)O)CO
InChIInChI=1S/C16H18N2O4/c1-8-16(22)14(10(7-19)6-18-8)15-11-5-13(21)12(20)4-9(11)2-3-17-15/h4-6,15,17,19-22H,2-3,7H2,1H3
InChIKeyXGMGYAMJDYPOES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PTIQ (CAS 36120-58-8): Structural Identity and Procurement Profile of a Pyridyl-Substituted Tetrahydroisoquinoline Derivative


1-(2-Methyl-3-hydroxy-5-hydroxymethyl-4-pyridyl)-6,7-dihydroxy-1,2-3,4-tetrahydroisoquinoline (PTIQ, CAS 36120-58-8) is a pyridyl-substituted tetrahydroisoquinoline derivative with the molecular formula C₁₆H₁₈N₂O₄ and molecular weight 302.33 g/mol [1]. The compound features a 6,7-dihydroxy (catechol) motif on the tetrahydroisoquinoline ring and a 2-methyl-3-hydroxy-5-hydroxymethyl substitution pattern on the pyridyl moiety . This structural configuration distinguishes it from simpler 1,2,3,4-tetrahydroisoquinoline (TIQ) analogs by incorporating both catechol functionality and a highly substituted pyridine ring, which collectively confer distinct physicochemical and potential biological properties relative to unsubstituted TIQ and other in-class derivatives [1]. The compound is classified under the tetrahydroisoquinoline chemical class (MeSH ID: C046152) within the isoquinoline alkaloid family [1].

Why Generic TIQ Derivatives Cannot Substitute for PTIQ (CAS 36120-58-8) in Structure-Dependent Research Applications


Generic substitution with unsubstituted 1,2,3,4-tetrahydroisoquinoline (TIQ, CAS 91-21-4) or simpler alkyl-substituted TIQ derivatives fails to replicate the structural and functional properties of PTIQ (CAS 36120-58-8) due to fundamental differences in molecular architecture [1]. Unsubstituted TIQ is a colorless viscous liquid secondary amine (C₉H₁₁N, MW 133.19) lacking both the catechol dihydroxy motif and the substituted pyridyl moiety that define PTIQ's molecular identity [1]. The presence of the 6,7-dihydroxy substitution confers potential metal-chelating and radical-scavenging capacity absent in the parent TIQ scaffold, while the 2-methyl-3-hydroxy-5-hydroxymethyl-pyridin-4-yl substituent introduces steric bulk, altered electronic distribution, and distinct hydrogen bonding networks that modify target engagement, metabolic stability, and blood-brain barrier permeability characteristics relative to simpler TIQ congeners [2]. Substitution with other TIQ derivatives such as 1-methyl-TIQ (1-MeTIQ) or 3-methyl-TIQ (3-MeTIQ) would fail to recapitulate the specific substitution pattern required for structure-activity relationship (SAR) studies involving catechol-pyridyl hybrid pharmacophores [3].

Quantitative Differentiation Evidence for PTIQ (CAS 36120-58-8) Versus Tetrahydroisoquinoline Analogs


Structural Differentiation: Molecular Weight and Functional Group Complexity of PTIQ (CAS 36120-58-8) Versus Unsubstituted TIQ

PTIQ (CAS 36120-58-8) exhibits substantially greater molecular weight and functional group complexity compared to unsubstituted 1,2,3,4-tetrahydroisoquinoline (TIQ). This differentiation arises from the presence of a 6,7-dihydroxy (catechol) motif on the tetrahydroisoquinoline ring and a 2-methyl-3-hydroxy-5-hydroxymethyl-pyridin-4-yl substituent [1]. In contrast, unsubstituted TIQ is a simple secondary amine lacking any ring substitution, with a molecular weight of 133.19 g/mol versus PTIQ's 302.33 g/mol [1][2]. This 2.27-fold difference in molecular weight corresponds to the addition of the pyridyl moiety (C₇H₉NO₂ substitution) and the catechol dihydroxy groups, which collectively increase the hydrogen bond donor count, topological polar surface area, and potential for specific molecular recognition events [3].

Structural Chemistry Medicinal Chemistry Pharmacophore Design

Catechol Functionality Differentiation: PTIQ (CAS 36120-58-8) Versus Non-Catechol TIQ Derivatives

PTIQ (CAS 36120-58-8) incorporates a 6,7-dihydroxy (catechol) substitution pattern on the tetrahydroisoquinoline ring, a structural feature absent in the majority of TIQ analogs including unsubstituted TIQ, 1-methyl-TIQ (1-MeTIQ), and 3-methyl-TIQ (3-MeTIQ) . Catechol moieties confer distinct chemical properties including the ability to chelate transition metals (e.g., Fe²⁺, Fe³⁺, Cu²⁺) and scavenge free radicals through sequential hydrogen atom donation from the ortho-dihydroxy groups, with pKa₁ values typically in the range of 9.2-9.4 for the first hydroxyl deprotonation and pKa₂ of approximately 13 for the second [1]. In contrast, 3-MeTIQ and related alkyl-substituted TIQ derivatives lack this catechol functionality, eliminating their capacity for metal coordination and limiting their antioxidant mechanism to hydrogen atom transfer from the secondary amine nitrogen alone [2]. The combination of catechol and pyridyl moieties in PTIQ creates a bidentate or potentially tridentate metal-binding pharmacophore not present in any clinically studied TIQ analog .

Neurochemistry Metal Chelation Oxidative Stress

Physicochemical Differentiation: Solubility Profile and Hydrogen Bonding Capacity of PTIQ (CAS 36120-58-8)

PTIQ (CAS 36120-58-8) possesses a fundamentally different solubility and hydrogen bonding profile compared to simpler TIQ analogs due to its multiple polar functional groups. Unsubstituted TIQ is a colorless viscous liquid that is miscible with most organic solvents due to its hydrophobic aromatic ring system and single secondary amine [1]. In contrast, PTIQ (CAS 36120-58-8) contains 4 hydrogen bond donors (two phenolic hydroxyls on the catechol, one hydroxyl on the pyridyl hydroxymethyl group, and one secondary amine) and 6 hydrogen bond acceptors, which substantially increases aqueous solubility potential while simultaneously enabling specific hydrogen bonding interactions with biological targets [2]. The calculated hydrogen bond donor count of 4 for PTIQ versus 1 for unsubstituted TIQ represents a 4-fold increase in hydrogen bond donation capacity [2][3]. This difference in hydrogen bonding capacity directly impacts formulation strategies, bioavailability considerations, and molecular recognition in biological systems [2].

Formulation Science Physicochemical Properties Drug Delivery

High-Value Research Applications for PTIQ (CAS 36120-58-8) Based on Differentiated Structural Properties


Structure-Activity Relationship (SAR) Studies of Catechol-Pyridyl Hybrid Pharmacophores in Neurodegeneration Models

PTIQ (CAS 36120-58-8) serves as a unique reference compound for investigating the contributions of combined catechol and pyridyl functionalities to neuroprotective activity. The compound's 6,7-dihydroxy substitution enables metal chelation and radical scavenging, while the 2-methyl-3-hydroxy-5-hydroxymethyl-pyridin-4-yl moiety introduces specific steric and electronic properties not present in simpler TIQ derivatives [1]. Researchers investigating structure-activity relationships in Parkinson's disease and other neurodegenerative conditions where catechol-bearing compounds (e.g., dopamine, L-DOPA) and TIQ derivatives (e.g., 1-MeTIQ, 3-MeTIQ) have shown protective effects can utilize PTIQ to probe the cooperative effects of these pharmacophores within a single molecular framework [2].

Metal Chelation Studies in Iron- and Copper-Mediated Neurotoxicity Pathways

The catechol moiety of PTIQ (CAS 36120-58-8) confers bidentate metal-binding capacity absent in the majority of TIQ analogs, enabling specific investigation of iron and copper chelation in cellular and in vivo models of metal-induced oxidative stress [1]. Unlike non-catechol TIQ derivatives (e.g., 1-MeTIQ, 3-MeTIQ, unsubstituted TIQ), PTIQ can coordinate transition metals through its ortho-dihydroxy groups, making it suitable for studies examining the role of metal dyshomeostasis in neurodegeneration [1]. The additional pyridyl nitrogen and hydroxymethyl oxygen provide potential secondary coordination sites, creating opportunities for investigating multidentate metal-binding modes that are structurally distinct from both simpler TIQ analogs and classical catechol chelators [2].

Dopamine Receptor and Monoamine Transporter Ligand Development

The tetrahydroisoquinoline scaffold is a privileged structure for dopamine receptor and monoamine transporter modulation, and PTIQ (CAS 36120-58-8) represents a structurally elaborated TIQ derivative with potential for investigating subtype selectivity [1]. 4-Phenyl-1,2,3,4-tetrahydroisoquinoline (PTIQ analog) has demonstrated activity as a nomifensine analogue with amphetamine-antagonistic properties, inhibiting methamphetamine-induced dopamine release in the nucleus accumbens and reducing hyperlocomotion in rodents [2]. The structural features of PTIQ (CAS 36120-58-8)—including the catechol dihydroxy groups and substituted pyridyl moiety—position this compound as a research tool for exploring structure-dependent modulation of dopaminergic signaling pathways distinct from simpler TIQ-based ligands [1].

Endogenous Alkaloid Biomarker and Metabolism Studies

Tetrahydroisoquinoline derivatives, including 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-TIQ (1-MeTIQ), are endogenous alkaloids present in mammalian brain and cerebrospinal fluid, with altered levels observed in Parkinson's disease and other neurological conditions [1]. PTIQ (CAS 36120-58-8) can serve as a structurally distinct reference standard for analytical method development and validation in studies quantifying TIQ alkaloid profiles in biological matrices [1]. The compound's unique combination of catechol and pyridyl functionalities provides a chromatographically distinguishable signal from endogenous TIQ species, enabling its use as an internal standard or method development tool in LC-MS/MS assays targeting TIQ alkaloid biomarkers [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for PTIQ

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.